molecular formula C8H7IN2O2 B8728503 2-(hydroxyimino)-N-(2-iodophenyl)acetamide CAS No. 117500-16-0

2-(hydroxyimino)-N-(2-iodophenyl)acetamide

Cat. No. B8728503
M. Wt: 290.06 g/mol
InChI Key: QOSIKWJYKCKWNU-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

2-(hydroxyimino)-N-(2-iodophenyl)acetamide (3.2 g, 0.011 mmol) was added to conc. H2SO4 (15 mL) in small portions at 60° C. The reaction mixture was further heated at 85° C. for 5 h. After the reaction completion, the reaction mixture was cooled to room temperature and poured into crushed ice. A brown color solid product precipitated. It was then filtered and washed with chilled water several times, then dried in a vacuum oven to get 2.9 g of the required product as a red coloured solid (87%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
ON=[CH:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[I:13])=[O:5].[OH:14]S(O)(=O)=O>>[I:13][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[NH:6][C:4](=[O:5])[C:3]2=[O:14]

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ON=CC(=O)NC1=C(C=CC=C1)I
Name
Quantity
15 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction completion, the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
CUSTOM
Type
CUSTOM
Details
A brown color solid product precipitated
FILTRATION
Type
FILTRATION
Details
It was then filtered
WASH
Type
WASH
Details
washed with chilled water several times
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC=C2C(C(NC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.